molecular formula C28H34ClN3O5 B1221399 Desproglumideproglumetacin CAS No. 97460-20-3

Desproglumideproglumetacin

Cat. No.: B1221399
CAS No.: 97460-20-3
M. Wt: 528 g/mol
InChI Key: OBJXIUDFDYEVAA-UHFFFAOYSA-N
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Description

Desproglumideproglumetacin is a major metabolite of proglumetacin maleate, a molecular hybrid of indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and proglumide (a gastrin/cholecystokinin antagonist) . Its structure likely retains the indomethacin moiety while excluding proglumide, as suggested by its name ("desproglumide"). Preclinical studies indicate that this compound inhibits cyclo-oxygenase (COX) at inflammatory sites, mirroring indomethacin’s mechanism of action in vivo .

Properties

IUPAC Name

2-[4-(3-hydroxypropyl)piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34ClN3O5/c1-20-24(19-27(34)37-17-15-31-13-11-30(12-14-31)10-3-16-33)25-18-23(36-2)8-9-26(25)32(20)28(35)21-4-6-22(29)7-5-21/h4-9,18,33H,3,10-17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJXIUDFDYEVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242986
Record name Desproglumideproglumetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97460-20-3
Record name Desproglumideproglumetacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097460203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desproglumideproglumetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desproglumideproglumetacin involves several steps, starting from proglumetacin. The process typically includes the following steps:

    Esterification: Proglumetacin undergoes esterification to form an intermediate ester compound.

    Hydrolysis: The ester intermediate is then hydrolyzed to produce the corresponding acid.

    Amidation: The acid is subjected to amidation to form this compound.

The reaction conditions for these steps generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Desproglumideproglumetacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Desproglumideproglumetacin has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and pathways.

    Biology: The compound is investigated for its effects on cellular processes and signaling pathways.

    Medicine: Research focuses on its potential as an anti-inflammatory and analgesic agent.

    Industry: It is explored for its applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Desproglumideproglumetacin exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and alleviates pain. The compound also interacts with other molecular targets and pathways, contributing to its overall therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Components Mechanism of Action
This compound Not fully elucidated* Indomethacin derivative COX inhibition
Proglumetacin C₄₆H₅₈ClN₅O₈ Indomethacin + proglumide COX inhibition + gastrin antagonism
Indomethacin C₁₉H₁₆ClNO₄ Standalone NSAID Non-selective COX inhibition

*Inferred from metabolic pathway .

Table 2: Clinical Efficacy in Acute Epicondylitis

Treatment Success Rate (1 week) Success Rate (2 weeks) Study Design
Proglumetacin + taping 74% 86% RCT, n=114
Placebo + taping 49% 72.5% RCT, n=114

Research Findings and Discussion

  • Preclinical Data : this compound and indomethacin show equivalent potency in reducing rat paw inflammation, suggesting metabolic activation retains therapeutic efficacy .
  • Clinical Gaps: No direct human studies isolate this compound’s effects; its contribution to proglumetacin’s efficacy and safety remains inferred.
  • Safety Debate : Proglumetacin’s GI safety is attributed to proglumide , but this compound’s lack of this component raises questions about its standalone tolerability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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